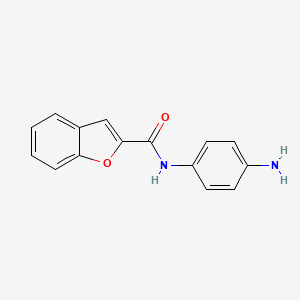

N-(4-aminophenyl)-1-benzofuran-2-carboxamide

Description

N-(4-Aminophenyl)-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide compound characterized by a benzofuran core linked to a 4-aminophenyl group via an amide bond. The benzofuran scaffold is notable for its presence in pharmacologically active molecules, particularly in central nervous system (CNS) and antimicrobial agents .

Properties

IUPAC Name |

N-(4-aminophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c16-11-5-7-12(8-6-11)17-15(18)14-9-10-3-1-2-4-13(10)19-14/h1-9H,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFWXFHUDRVMCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-1-benzofuran-2-carboxamide typically involves the reaction of 4-aminophenylamine with benzofuran-2-carboxylic acid. The process begins with the activation of the carboxylic acid group, often using reagents like thionyl chloride or carbodiimides, to form an intermediate acyl chloride or ester. This intermediate then reacts with 4-aminophenylamine under controlled conditions to yield the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-aminophenyl)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Amino Groups: The 4-aminophenyl group in the target compound contrasts with acetyl (electron-withdrawing, ), methyl (lipophilic, ), and chlorine (electron-withdrawing/lipophilic, ) substituents in analogs. The amino group’s polarity may enhance solubility but reduce membrane permeability compared to halogenated derivatives.

Pharmacological and Functional Insights

- CNS Activity : A benzofuran-2-carboxamide derivative with a methoxyphenyl substituent demonstrated α7 nicotinic acetylcholine receptor agonism, improving memory in rodents . This suggests that substituent positioning and electronic properties critically influence CNS targeting.

- Antiviral Potential: Fluorinated and methoxy-substituted analogs (e.g., ) were evaluated for antiviral activity, highlighting the role of electronegative groups in modulating biological interactions.

Biological Activity

N-(4-aminophenyl)-1-benzofuran-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in neuroprotection, antioxidant effects, and antimicrobial properties. This article delves into the compound's biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a benzofuran moiety linked to an amine group. The molecular formula is C₁₅H₁₂N₂O₂. The presence of the carboxamide group contributes to its pharmacological properties, making it a subject of interest in various therapeutic applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial for its potential therapeutic effects against various diseases.

Biological Activities

1. Neuroprotective and Antioxidant Effects:

Research indicates that this compound exhibits significant neuroprotective properties. Derivatives of this compound have shown the ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation, suggesting a protective effect against excitotoxicity in neuronal cells.

2. Antimicrobial Properties:

In addition to neuroprotective effects, this compound has been studied for its antimicrobial activities. It has demonstrated potential against various pathogens, including Mycobacterium tuberculosis, although the exact mechanism remains under investigation.

3. Anticancer Activity:

The compound has also been investigated for its anticancer properties. Studies suggest that it may exert cytotoxic effects on cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study involving the administration of this compound in a model of oxidative stress showed significant reductions in neuronal cell death compared to controls. The compound effectively reduced levels of ROS and improved cell viability in vitro .

Case Study: Antimicrobial Activity

In vitro assays demonstrated that this compound exhibited inhibitory effects on the growth of Mycobacterium tuberculosis. The compound's derivatives were found to interact with key enzymes involved in bacterial metabolism, indicating a promising avenue for developing new anti-tuberculosis agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, substituents on the benzofuran ring can enhance its interaction with molecular targets involved in oxidative stress pathways.

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide | Methoxy group at para position | Enhanced solubility and bioactivity |

| N-(4-bromophenyl)-1-benzofuran-2-carboxamide | Bromine substitution at para position | Increased electrophilicity |

| N-(phenyl)-1-benzofuran-2-carboxamide | Simple phenyl group | Baseline structure for further modifications |

Q & A

Q. What are the optimal synthetic routes for N-(4-aminophenyl)-1-benzofuran-2-carboxamide, and how can purity be ensured?

The synthesis typically involves multi-step processes, starting with the preparation of benzofuran-2-carboxylic acid derivatives. Key steps include:

- C-H Arylation : Palladium-catalyzed coupling reactions to introduce the aminophenyl group .

- Transamidation : A one-pot, two-step reaction to form the carboxamide bond, requiring precise temperature control (50–60°C) and anhydrous conditions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol to achieve >98% purity. HPLC with UV detection (λ = 254 nm) is recommended for purity validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Based on structural analogs, the compound likely shares hazards with similar aromatic amines:

- GHS Classifications : Acute oral toxicity (H302), skin irritation (H315), and respiratory sensitization (H335). Use nitrile gloves, lab coats, and P95 respirators during handling .

- Ventilation : Perform reactions in fume hoods to avoid aerosolized particles. Avoid skin contact through rigorous glove checks and proper disposal protocols .

- First Aid : Immediate rinsing with water (15+ minutes for eye exposure) and medical consultation for ingestion .

Q. How can researchers characterize the compound’s structural and electronic properties?

- NMR Spectroscopy : Use and NMR (DMSO-d6) to confirm substitution patterns on the benzofuran and aminophenyl moieties. Key signals include aromatic protons (δ 7.0–8.5 ppm) and carboxamide carbonyls (δ 165–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical ~280.3 g/mol) and fragmentation patterns .

- X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation in ethanol/water mixtures .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating its α7 nicotinic acetylcholine receptor (α7 nAChR) agonist activity?

- In Vitro Assays :

- Electrophysiology : Patch-clamp recordings on HEK293 cells expressing human α7 nAChR to measure EC50 values. Compare to reference agonists like PNU-282987 .

- Calcium Imaging : Use Fluo-4 AM dye in SH-SY5Y neuroblastoma cells to quantify receptor-mediated Ca influx .

- In Vivo Models :

- Rodent Memory Tests : Morris water maze or novel object recognition assays to assess cognitive enhancement. Doses of 1–10 mg/kg (i.p.) in rats showed improved working memory .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rat plasma), blood-brain barrier penetration (logBB > 0.3 via PAMPA-BBB assay), and metabolite identification (LC-MS/MS) .

- Target Engagement : Use PET tracers like []ASEM to confirm α7 nAChR binding in vivo .

- Off-Target Screening : Test selectivity against related receptors (e.g., α4β2 nAChR, 5-HT3) to rule out confounding interactions .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced α7 nAChR selectivity?

Q. How can researchers validate its therapeutic potential in disease models beyond cognitive disorders?

- Neuroinflammation Models : Test in LPS-induced microglial activation assays (measure TNF-α suppression via ELISA) .

- Schizophrenia : Use MK-801-induced hyperlocomotion in mice to assess antipsychotic-like effects at 3–10 mg/kg doses .

- Analgesia : Evaluate formalin-induced pain responses in rats, focusing on α7-mediated cholinergic analgesia .

Methodological Considerations

- Data Reproducibility : Use standardized protocols (e.g., NIH guidelines for rodent behavioral tests) and report negative results to address publication bias .

- Toxicity Screening : Include Ames tests for mutagenicity and hERG assays (IC50 > 10 μM) to prioritize candidates for preclinical development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.